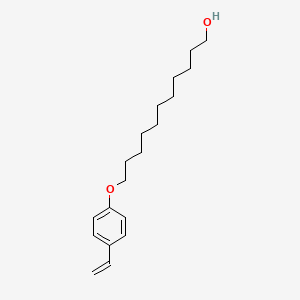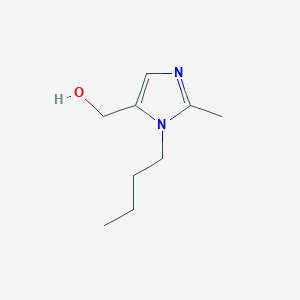![molecular formula C16H17NO3S B14275571 Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- CAS No. 182323-19-9](/img/structure/B14275571.png)
Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- is an organic compound with the molecular formula C15H15NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of a 4-methyl group on the benzene ring and an N-substituted 2-oxoethyl group attached to another 4-methylphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylacetophenone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and reduces the risk of side reactions. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- involves the inhibition of specific enzymes and proteins. For example, it increases lysosomal membrane permeabilization and the release of cathepsin B, which cleaves and activates proapoptotic proteins such as BH3 interacting-domain death agonist and poly [ADP-ribose] polymerase 1. This leads to the induction of tumor cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-Toluenesulfonamide
- p-Methylbenzenesulfonamide
- p-Toluenesulfamide
- p-Toluenesulfonylamide
- p-Tolylsulfonamide
Uniqueness
Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in tumor cells sets it apart from other similar compounds, making it a valuable candidate for anti-cancer research .
Propriétés
Numéro CAS |
182323-19-9 |
|---|---|
Formule moléculaire |
C16H17NO3S |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S/c1-12-3-7-14(8-4-12)16(18)11-17-21(19,20)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3 |
Clé InChI |
CAPQWPSFUGIRSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)

![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)




![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)




